molecular formula C15H29O6PS3 B12672875 Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester CAS No. 63234-00-4

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester

Cat. No.: B12672875
CAS No.: 63234-00-4
M. Wt: 432.6 g/mol
InChI Key: UAPUHYNHGPHZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple thio and phosphinothioyl groups, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester involves multiple steps, typically starting with the preparation of the phosphinothioyl intermediate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Common industrial methods include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives .

Scientific Research Applications

Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Properties

CAS No.

63234-00-4

Molecular Formula

C15H29O6PS3

Molecular Weight

432.6 g/mol

IUPAC Name

dipropan-2-yl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate

InChI

InChI=1S/C15H29O6PS3/c1-7-18-22(23,19-8-2)25-10-24-13(15(17)21-12(5)6)9-14(16)20-11(3)4/h11-13H,7-10H2,1-6H3

InChI Key

UAPUHYNHGPHZDJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCSC(CC(=O)OC(C)C)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.